molecular formula C10H13ClN2O2 B13462861 Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride

Cat. No.: B13462861
M. Wt: 228.67 g/mol
InChI Key: WEKQBEXRLDERQV-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Additionally, microwave-assisted and solvent-free reactions with KF/basic alumina have been employed to synthesize this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include monoarylated and diarylated naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to the observed biological effects. Molecular modeling studies have been used to understand the structure-activity relationship and predict the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate and hydrochloride groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-10(13)8-4-7-5-11-3-2-9(7)12-6-8;/h4,6,11H,2-3,5H2,1H3;1H

InChI Key

WEKQBEXRLDERQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2)N=C1.Cl

Origin of Product

United States

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